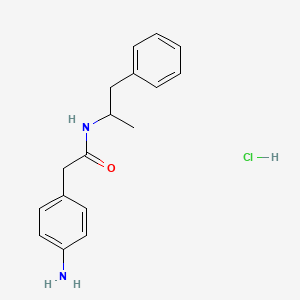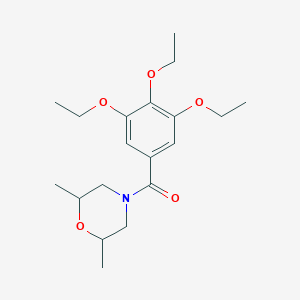![molecular formula C22H14ClFO3 B5154422 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5154422.png)
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, also known as CFB or Compound 1, is a synthetic compound that belongs to the class of chromones. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one also inhibits the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are signaling pathways involved in cell growth and survival. Additionally, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. In addition, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels) in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is also stable and can be stored for long periods without degradation. However, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one also has a relatively short half-life, which can limit its efficacy in certain applications.
Orientations Futures
There are several future directions for the study of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one. One potential direction is the development of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one in combination with other drugs for the treatment of cancer and other diseases. Additionally, the potential neuroprotective effects of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one can be further explored for the treatment of neurodegenerative diseases. Finally, the safety and efficacy of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one in clinical trials can be investigated for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one involves the reaction of 7-hydroxy-4-phenyl-2H-chromen-2-one with 3-fluorobenzyl chloride in the presence of potassium carbonate and dimethylformamide (DMF). The resulting intermediate is then treated with thionyl chloride and N-chlorosuccinimide to obtain the final product, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one. The yield of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is approximately 60%, and the purity can be enhanced by recrystallization.
Applications De Recherche Scientifique
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has also been investigated for its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-chloro-7-[(3-fluorophenyl)methoxy]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO3/c23-19-10-18-17(15-6-2-1-3-7-15)11-22(25)27-20(18)12-21(19)26-13-14-5-4-8-16(24)9-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYQDZHCVMTIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154348.png)
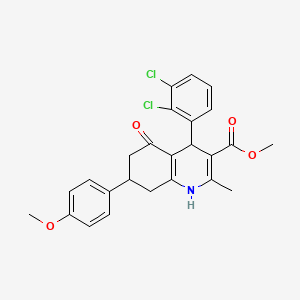
![1-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5154390.png)

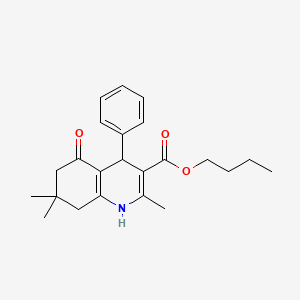
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2,3-dimethoxybenzyl)methanamine](/img/structure/B5154410.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
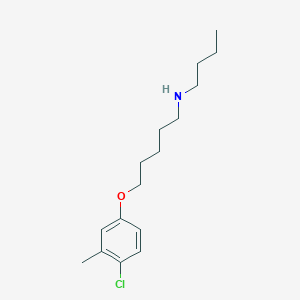
![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B5154443.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5154451.png)
